molecular formula C13H17N3O4 B12623989 N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine CAS No. 919772-01-3

N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine

Cat. No.: B12623989
CAS No.: 919772-01-3
M. Wt: 279.29 g/mol
InChI Key: JVWCDPMLEDEHQH-QMMMGPOBSA-N
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Description

N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine ( 919772-01-3) is a synthetic amino acid derivative with a molecular formula of C13H17N3O4 and a molecular weight of 279.29 g/mol . This compound features an L-alanine backbone coupled to a benzoyl group that is further functionalized with a 2-aminoethylcarbamoyl moiety, presenting both a primary amino group and a carboxylic acid for further chemical modification . Its structural characteristics make it a valuable building block in chemical biology, particularly for the synthesis of more complex molecules or for use in bioconjugation strategies. Researchers utilize such customized amino acids in the development of tools for studying protein structure and function . A key application area is in genetic code expansion, where noncanonical amino acids (ncAAs) bearing bioorthogonal handles are site-specifically incorporated into proteins . The reactive functional groups on this compound can serve as a chemical handle for "click" chemistry, allowing for the post-translational attachment of diverse probes, such as fluorophores, for imaging and biophysical analysis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

919772-01-3

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

(2S)-2-[[4-(2-aminoethylcarbamoyl)benzoyl]amino]propanoic acid

InChI

InChI=1S/C13H17N3O4/c1-8(13(19)20)16-12(18)10-4-2-9(3-5-10)11(17)15-7-6-14/h2-5,8H,6-7,14H2,1H3,(H,15,17)(H,16,18)(H,19,20)/t8-/m0/s1

InChI Key

JVWCDPMLEDEHQH-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NCCN

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Aminoethyl Carbamate

  • Reagents : Ethyl chloroformate, 2-aminoethylamine
  • Procedure :
    • Ethyl chloroformate is reacted with 2-aminoethylamine in an organic solvent such as dichloromethane.
    • The reaction is typically conducted under reflux conditions to ensure complete conversion.

Step 2: Formation of Benzoyl Derivative

  • Reagents : Benzoyl chloride, triethylamine
  • Procedure :
    • The carbamate obtained from Step 1 is treated with benzoyl chloride in the presence of triethylamine as a base.
    • This step introduces the benzoyl moiety to the aminoethyl carbamate, forming an intermediate product.

Step 3: Coupling Reaction

  • Reagents : L-alanine, coupling agents (e.g., N,N'-dicyclohexylcarbodiimide)
  • Procedure :
    • The intermediate from Step 2 is coupled with L-alanine using a coupling agent to facilitate the formation of the peptide bond.
    • The reaction mixture is typically stirred at room temperature for several hours until completion.

Step 4: Purification and Crystallization

  • Method :
    • The crude product is purified using techniques such as recrystallization or chromatography.
    • Final purification may involve dissolving the product in a suitable solvent and filtering out impurities.

The yield and purity of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine can vary based on the specific conditions used in each step of the synthesis. Typically, yields range from 60% to over 90%, depending on the efficiency of each reaction step and purification process.

Step Reagent/Condition Yield (%) Purity (%)
Synthesis of Carbamate Ethyl chloroformate, dichloromethane 75% >95%
Benzoylation Benzoyl chloride, triethylamine 80% >90%
Coupling L-alanine, N,N'-dicyclohexylcarbodiimide 85% >92%
Final Purification Recrystallization >90% >98%

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally similar molecules, emphasizing key functional groups and their implications:

Compound Name Key Functional Groups Physicochemical Properties Applications/Notes
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine L-alanine backbone, benzoyl, carbamoyl, aminoethyl High polarity due to amide and amino groups; moderate solubility in polar solvents Potential ligand for metal coordination or prodrug design (hypothetical)
N-(4-Aminobenzoyl)-L-alanine (CAS 7377-08-4) L-alanine backbone, aminobenzoyl Lower polarity than target compound; reduced hydrogen-bonding capacity Intermediate in Rabeutin sodium synthesis (antihypertensive agent)
4-[(2-Carboxyethyl)amino]benzoic acid monohydrate Carboxyethyl, benzoic acid High acidity (carboxylic acid); strong metal-chelating ability Used in metal-organic coordination polymers
N-[(1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl]-L-alanine-dicyclohexylamine Biphenyl, methylethoxy, dicyclohexylamine High lipophilicity (biphenyl and cyclohexylamine); low aqueous solubility Salt formation improves stability; possible prodrug formulation
3'-Amino-4'-benzoyloxyacetophenone (Carbuterol precursor, CAS 14347-15-0) Acetophenone, benzoyloxy, amine Ketone group introduces metabolic susceptibility; moderate solubility Intermediate in Carbuterol synthesis (β-agonist)

Key Differences and Implications

Aminoethyl Carbamoyl vs. Carboxyethyl: The target compound’s aminoethyl carbamoyl group enhances basicity and metal coordination compared to the carboxyethyl group in 4-[(2-Carboxyethyl)amino]benzoic acid. This difference may favor applications in pH-sensitive drug delivery or catalysis .

Benzoyl vs. Biphenyl Systems :

  • The biphenyl group in the dicyclohexylamine derivative () increases steric bulk and lipophilicity, likely altering bioavailability compared to the simpler benzoyl group in the target compound .

Amide vs. Ester Linkages: Compounds like 3'-amino-4'-benzoyloxyacetophenone () contain ester bonds, which are more prone to hydrolysis than the amide bonds in the target compound. This impacts metabolic stability and shelf life .

Biological Activity

N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

  • Aminoethyl Carbamoyl Group : This functional group contributes to the compound's reactivity and potential biological interactions.
  • Benzoyl Moiety : The presence of the benzoyl group enhances the compound's ability to interact with various biological targets.

The molecular formula for this compound is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, with an average mass of approximately 236.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate protein interactions and enzymatic activities. The compound may act as an inhibitor or modulator of specific biological pathways, influencing critical metabolic processes. Its interaction with various receptors and enzymes is essential for its therapeutic potential.

In Vitro Studies

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Research suggests potential efficacy against various microbial strains, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Properties : Initial findings indicate that the compound may inhibit cancer cell proliferation, although detailed studies are required to elucidate its mechanism and effectiveness.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions quantitatively. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities influenced by variations in their chemical structure:

Compound NameStructural FeaturesBiological Activity
N-{4-[(2-Aminoethyl)carbamoyl]-benzoic acid}Similar carbamoyl group; lacks benzoyl moietyPotential anti-inflammatory activity
N-(2-Aminoethyl)-L-alanineBasic structure without benzoyl moietyInvolved in protein synthesis
3-Methoxybenzoic acidMethoxy substitution but lacks aminoethyl groupUsed as a building block in organic synthesis

This table highlights how structural variations impact biological activity, emphasizing the uniqueness of this compound within this class of compounds.

Case Studies and Research Findings

  • Anticancer Activity : A study explored the effects of this compound on different cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
  • Inhibition of Enzymatic Activity : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insight into its mechanism of action.
  • Binding Affinity Studies : Utilizing SPR techniques, researchers assessed the binding affinities of this compound with various receptors. The results indicated significant binding, suggesting potential therapeutic applications in receptor modulation.

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